![molecular formula C26H33N9O3S B12428071 2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGFR-IN-2 is a compound that acts as an inhibitor of the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane tyrosine kinase receptor and a member of the ErbB receptor family. This receptor plays a crucial role in regulating cell growth, proliferation, and differentiation. EGFR-IN-2 is particularly significant in cancer research due to its ability to inhibit the epidermal growth factor receptor, which is often overexpressed or mutated in various types of cancer .
準備方法
The preparation of EGFR-IN-2 involves several synthetic routes and reaction conditions. One common method includes the synthesis of 3-(2-((5-amino-2-(difluoromethoxy)-4-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)amino)pyrimidin-4-yl)-N,N-dimethyl-1H-indole-1-sulfonamide . This synthesis typically involves multiple steps, including the formation of key intermediates and the final coupling reaction under specific conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
EGFR-IN-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
EGFR-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways. In biology, it is used to investigate the role of the epidermal growth factor receptor in cell growth and differentiation. In medicine, EGFR-IN-2 is being explored as a potential therapeutic agent for the treatment of cancers that overexpress or harbor mutations in the epidermal growth factor receptor . Additionally, it has applications in the development of targeted therapies and personalized medicine.
作用機序
The mechanism of action of EGFR-IN-2 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor . This inhibition disrupts the downstream signaling pathways that are essential for cell growth and proliferation. By targeting the epidermal growth factor receptor, EGFR-IN-2 effectively inhibits the growth of cancer cells that rely on this receptor for survival and proliferation.
類似化合物との比較
EGFR-IN-2 can be compared with other similar compounds, such as gefitinib, erlotinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their binding affinities, selectivity, and resistance profiles . For example, gefitinib and erlotinib are first-generation inhibitors, while osimertinib is a third-generation inhibitor designed to overcome resistance mutations. EGFR-IN-2 is unique in its specific binding properties and its potential to inhibit both wild-type and mutant forms of the epidermal growth factor receptor.
特性
分子式 |
C26H33N9O3S |
|---|---|
分子量 |
551.7 g/mol |
IUPAC名 |
2-[1-[1-[(2S)-butan-2-yl]-6-[[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]amino]pyrazolo[4,3-c]pyridin-3-yl]azetidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C26H33N9O3S/c1-5-16(2)35-21-10-23(28-12-20(21)25(32-35)33-14-18(15-33)26(3,4)36)30-22-8-9-27-24(31-22)17-11-29-34(13-17)39(37,38)19-6-7-19/h8-13,16,18-19,36H,5-7,14-15H2,1-4H3,(H,27,28,30,31)/t16-/m0/s1 |
InChIキー |
RDWYRIOEHIKPRE-INIZCTEOSA-N |
異性体SMILES |
CC[C@H](C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
正規SMILES |
CCC(C)N1C2=CC(=NC=C2C(=N1)N3CC(C3)C(C)(C)O)NC4=NC(=NC=C4)C5=CN(N=C5)S(=O)(=O)C6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



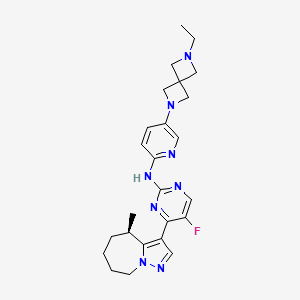


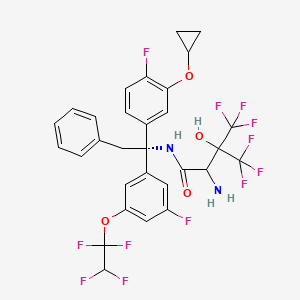
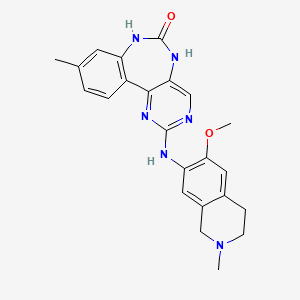
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)

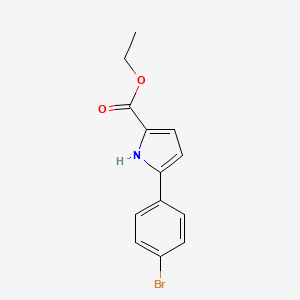

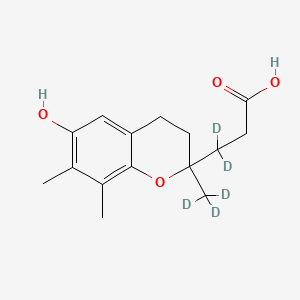
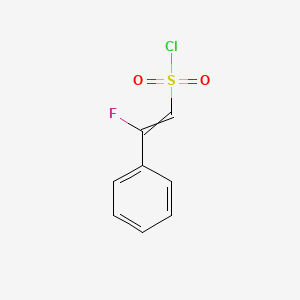
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

